N-(4-fluorophenyl)-3-{[(3-nitrophenyl)amino]sulfonyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Fluorophenyl)-3-{[(3-nitrophenyl)amino]sulfonyl}benzamide, commonly known as FNAB, is a chemical compound that has been widely studied for its potential therapeutic applications. FNAB belongs to the class of sulfonamide compounds, which have been used in the treatment of various diseases, including diabetes, cancer, and bacterial infections.
Wirkmechanismus
FNAB exerts its therapeutic effects by inhibiting the activity of several enzymes and proteins, including carbonic anhydrase, aldose reductase, and cyclooxygenase-2. These enzymes and proteins are involved in various cellular processes, including cell proliferation, inflammation, and glucose metabolism. By inhibiting these enzymes and proteins, FNAB can modulate these processes and exert its therapeutic effects.
Biochemical and Physiological Effects:
FNAB has been shown to have several biochemical and physiological effects. It has been shown to reduce the levels of glucose in the blood, which makes it a potential therapeutic agent for the treatment of diabetes. FNAB has also been shown to inhibit the growth of cancer cells and reduce inflammation, which makes it a potential therapeutic agent for the treatment of cancer and inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
FNAB has several advantages for use in lab experiments. It is a well-characterized compound that has been extensively studied for its biochemical and physiological effects. It is also relatively easy to synthesize, which makes it readily available for use in experiments. However, FNAB also has some limitations. It has low solubility in water, which makes it difficult to administer in vivo. It also has a short half-life, which limits its effectiveness as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on FNAB. One area of research is the development of more potent and selective inhibitors of the enzymes and proteins targeted by FNAB. Another area of research is the development of new formulations of FNAB that can improve its solubility and increase its half-life. Additionally, more studies are needed to determine the safety and efficacy of FNAB in vivo, which will be essential for its use as a therapeutic agent.
Synthesemethoden
The synthesis of FNAB involves a series of chemical reactions that start with the condensation of 4-fluoroaniline and 3-nitrobenzenesulfonyl chloride. The resulting intermediate is then coupled with 3-aminobenzoic acid to form FNAB. The synthesis method has been optimized to produce high yields of pure FNAB, which is essential for its use in scientific research.
Wissenschaftliche Forschungsanwendungen
FNAB has been studied extensively for its potential therapeutic applications. It has been shown to inhibit the activity of several enzymes and proteins that are involved in the development and progression of various diseases, including cancer, diabetes, and inflammation. FNAB has also been studied for its antibacterial and antifungal properties.
Eigenschaften
IUPAC Name |
N-(4-fluorophenyl)-3-[(3-nitrophenyl)sulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O5S/c20-14-7-9-15(10-8-14)21-19(24)13-3-1-6-18(11-13)29(27,28)22-16-4-2-5-17(12-16)23(25)26/h1-12,22H,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRDQKXCKODFXIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.